

# Pinealon research peptide purity verification

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Compound Focus: Pinealon

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## Identifying & Characterizing Pinealon

Verifying the identity of your **Pinealon** sample is the first critical step. The information below consolidates data from technical sheets and analytical research.

Table 1: Molecular and Physical Properties of Pinealon [1] [2] [3]

Parameter	Specification
Amino Acid Sequence	Glu-Asp-Arg (EDR)
Molecular Formula	C <sub>15</sub> H <sub>26</sub> N <sub>6</sub> O <sub>8</sub> (commonly cited) [2] [3] or C <sub>16</sub> H <sub>28</sub> N <sub>6</sub> O <sub>8</sub> [1]
Molecular Weight	418.41 g/mol (commonly cited) [2] [3] or 432.43 g/mol [1]
CAS Number	175175-23-2 [4]
Appearance	White to off-white lyophilized powder [1] [2] [4]
Purity (HPLC)	≥ 98% to ≥ 99% [1] [2] [3]

### Recommended Analytical Methods for Identity Confirmation:

- Mass Spectrometry (MS):** This is the primary method for confirmation. Use MALDI-TOF or ESI-MS to verify the molecular weight. The observed mass should match the theoretical mass (e.g., [M+H]<sup>+</sup> =

432.43 ± 0.3 Da) [1] [5]. Tandem MS (MS/MS) can further confirm the sequence through fragmentation analysis [6] [5].

- **High-Performance Liquid Chromatography (HPLC):** Use Reversed-Phase HPLC (RP-HPLC) to establish a retention time fingerprint for the pure peptide. Compare this against a known reference standard if available [5].

## Assessing Purity & Quantity

Once identity is confirmed, assessing purity and net peptide content is essential for accurate dosing in experiments.

**Table 2: Key Analytical Methods for Purity and Impurity Analysis** [1] [5]

Analysis Type	Recommended Method	Key Details
<b>Purity Determination</b>	Reversed-Phase HPLC (RP-HPLC)	Monitor at 214 nm (peptide bond absorption). Purity is calculated as (Target peak area / Total peak area) x 100% [5].
<b>Impurity Profiling</b>	HPLC with Mass Spectrometry (LC-MS)	Identifies and characterizes specific impurities such as deletion sequences, oxidation products, or truncated peptides [5].
<b>Endotoxin Testing</b>	Limulus Amebocyte Lysate (LAL) assay	Critical for cell culture work. Acceptable levels are typically < 1.0 EU/mg [1].
<b>Water &amp; TFA Content</b>	Karl Fischer Titration / HPLC	Lyophilized peptides contain residual water and trifluoroacetic acid (TFA) from synthesis. Quantify these for accurate net peptide content [1] [5].

## Troubleshooting Common Experimental Issues

Here are solutions to frequent problems researchers encounter when working with **Pinealon**.

### 1. Problem: Poor Solubility or Cloudy Solution

- **Cause: Pinealon** is generally soluble in water or saline [1], but improper handling can cause issues.
- **Solution:**
  - Use sterile water or bacteriostatic water for injection as the reconstitution solvent [1] [2].
  - Gently vortex the vial for 15-30 seconds after adding the solvent. Do not shake vigorously, as this can introduce air bubbles and denature the peptide.
  - If cloudiness persists, check the pH. The solution is typically acidic (pH 4.5-6.5) [1].

## 2. Problem: Inconsistent Research Results Between Batches

- **Cause:** This is often due to variable peptide purity, inaccurate concentration, or degradation.
- **Solution:**
  - **Verify Net Peptide Content:** The weight of the lyophilized powder includes counter-ions (like TFA) and water. Always calculate the actual amount of pure peptide using the Certificate of Analysis (CoA), which should state the net peptide content [5].
  - **Check Storage Conditions:** Store lyophilized powder at -20°C in a desiccated environment. Once reconstituted, store at 2-8°C and use it promptly (e.g., within 21 days) to avoid hydrolysis and degradation [1].
  - **Use a Reference Standard:** For quantitative work, use a characterized reference standard to calibrate your assays and ensure consistency across batches [7] [5].

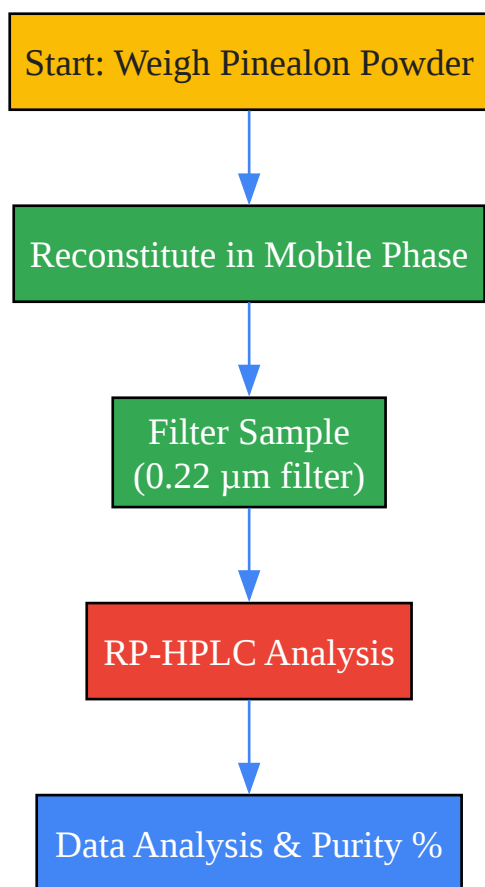
## 3. Problem: Unexpected Bands/Peaks in HPLC or MS Analysis

- **Cause:** Presence of process-related impurities or peptide degradation.
- **Solution:**
  - **Identify Impurities:** Use LC-MS to determine the mass of the unknown peaks. Common impurities include:
    - **Deletion Sequences:** Peptides missing one amino acid (mass difference corresponding to the missing residue).
    - **Oxidation Products:** Particularly of methionine, if present (mass increase of +16 Da) [7].
  - **Confirm with CoA:** Compare your chromatogram with the supplier's CoA. Reputable suppliers provide detailed impurity profiles [2] [3].

# Experimental Protocol: Purity Verification by RP-HPLC

This is a generalized protocol for verifying **Pinealon** purity using Reversed-Phase HPLC.

## Workflow: Purity Verification



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#### Materials:

- **Pinealon** sample
- HPLC system with UV detector (preferably DAD)
- C18 reversed-phase column (e.g., Poroshell C18) [8]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water [8] [9]
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Syringe filters (0.22 μm)

#### Procedure:

- **Sample Preparation:** Accurately weigh about 1 mg of **Pinealon** powder. Reconstitute in mobile phase A or a water/acetonitrile mixture to a final concentration of approximately 1 mg/mL. Filter through a 0.22 μm syringe filter to remove particulates [5].
- **HPLC Instrument Setup:**
  - **Column Temperature:** 50°C [8]
  - **Detection Wavelength:** 214 nm (for peptide bonds)
  - **Injection Volume:** 10-20 μL

- **Flow Rate:** 1.0 mL/min
- **Gradient Program:** Use a linear gradient. Example:
  - Time 0 min: 5% B
  - Time 20 min: 60% B
  - Time 22 min: 95% B (for column cleaning)
  - Time 25 min: 5% B (for re-equilibration)
- **Data Analysis:** Inject the sample and run the gradient. The purity is calculated by integrating the area of the main **Pinealon** peak and dividing it by the total area of all peaks in the chromatogram (excluding the solvent front) [5]. A purity of ≥98% is typically expected for research use [1] [2].

## Frequently Asked Questions (FAQs)

**Q1: What is the significance of the different molecular weights (418.4 vs 432.4 g/mol) reported for Pinealon?** The difference typically lies in whether the molecular weight calculation includes counter-ions (like TFA used in purification) and water molecules. The most important practice is to **always use the molecular weight and net peptide content provided on your specific Certificate of Analysis (CoA) for molar concentration calculations** [5].

**Q2: How should I store and handle Pinealon to ensure its stability?**

- **Lyophilized Powder:** Store desiccated at -20°C. It is stable for up to 36 months under these conditions [1].
- **Reconstituted Solution:** Store at 2-8°C (refrigerated). It is stable for up to 21 days. Avoid repeated freeze-thaw cycles, though the tripeptide is relatively stable and can tolerate several cycles [1].

**Q3: My research involves cell cultures. Are there any special precautions?** Yes. For *in vitro* studies, ensure the endotoxin level is low (<1.0 EU/mg) to prevent activating immune responses in your cells [1]. This information should be on the CoA. Use sterile techniques during reconstitution.

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